![molecular formula C15H17NO2 B7472300 N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF belongs to the class of compounds known as benzamides, which are widely used in medicinal chemistry for their diverse biological activities.
Mechanism of Action
DMF's mechanism of action involves the activation of the Nrf2 pathway, which leads to the upregulation of various antioxidant enzymes. DMF has been shown to increase the expression of heme oxygenase-1 (HO-1), which is responsible for catalyzing the breakdown of heme into biliverdin, carbon monoxide, and iron. HO-1 has been found to have anti-inflammatory and anti-cancer properties, making DMF a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as HO-1, glutathione peroxidase, and superoxide dismutase. DMF has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMF has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DMF has several advantages for lab experiments, including its stability and solubility in various solvents. DMF is also relatively cheap and easy to synthesize. However, DMF has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Future Directions
For research on DMF include investigating its potential therapeutic applications in various disease models, optimizing its dosage and administration route, and exploring its potential side effects and toxicity. Additionally, further research is needed to elucidate the precise mechanism of action of DMF and to identify potential drug targets for its therapeutic effects.
Synthesis Methods
DMF can be synthesized using various methods, including the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 5-methylfurfural with 2,4-dimethylaniline in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
DMF has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMF has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the antioxidant response in cells. This activation leads to the upregulation of various antioxidant enzymes, which can protect cells from oxidative stress and inflammation.
properties
IUPAC Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-5-7-14(11)15(17)16(3)10-13-9-8-12(2)18-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBLBVUELHAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


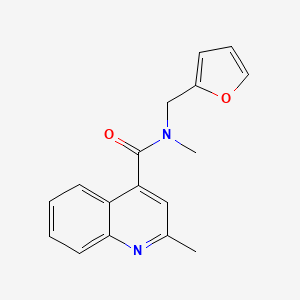
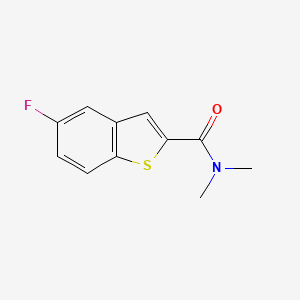
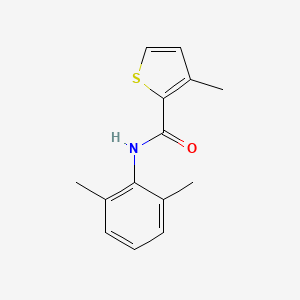

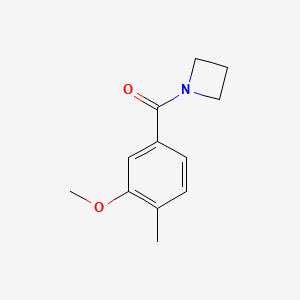
![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


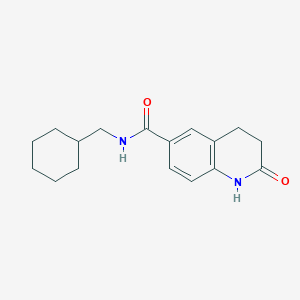
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)